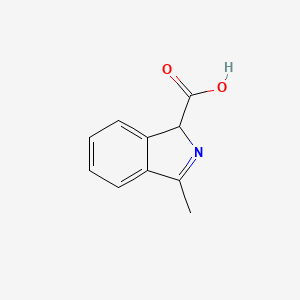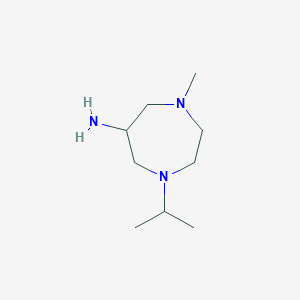![molecular formula C6H7ClN4 B11914225 4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Amino-4-cloro-6,7-dihidro-5H-pirrolo[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-Amino-4-cloro-6,7-dihidro-5H-pirrolo[2,3-d]pirimidina típicamente implica la reacción de la 4-cloro-7H-pirrolo[2,3-d]pirimidina, disponible comercialmente, con varias aminas. La reacción generalmente se lleva a cabo en presencia de una cantidad catalítica de ácido clorhídrico, lo que facilita la formación del producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-Amino-4-cloro-6,7-dihidro-5H-pirrolo[2,3-d]pirimidina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro en la posición 4 puede ser sustituido por diferentes nucleófilos, como aminas o tioles.
Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de Ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las condiciones de reacción típicamente implican el uso de una base, como hidróxido de sodio o carbonato de potasio, y un solvente adecuado, como dimetilformamida o etanol.
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reacciones de Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean comúnmente.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de amina o tiol, mientras que las reacciones de oxidación y reducción pueden producir diferentes formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
La 2-Amino-4-cloro-6,7-dihidro-5H-pirrolo[2,3-d]pirimidina tiene varias aplicaciones de investigación científica, incluyendo:
Química Medicinal: El compuesto se utiliza como un bloque de construcción para la síntesis de posibles agentes terapéuticos, incluyendo fármacos anticancerígenos y antimicrobianos.
Estudios Biológicos: Se emplea en el estudio de inhibidores enzimáticos y moduladores de receptores.
Ciencia de Materiales: La estructura única del compuesto lo hace adecuado para el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 2-Amino-4-cloro-6,7-dihidro-5H-pirrolo[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática o modular la función del receptor al unirse al sitio activo o sitios alostéricos, afectando así las vías biológicas involucradas .
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-7H-pirrolo[2,3-d]pirimidina: Un compuesto estrechamente relacionado con características estructurales similares, pero diferente reactividad y aplicaciones.
4-Cloro-6-yodo-7H-pirrolo[2,3-d]pirimidina:
Unicidad
La 2-Amino-4-cloro-6,7-dihidro-5H-pirrolo[2,3-d]pirimidina es única debido a su patrón de sustitución específico y la presencia de los anillos pirrol y pirimidina fusionados
Propiedades
Fórmula molecular |
C6H7ClN4 |
|---|---|
Peso molecular |
170.60 g/mol |
Nombre IUPAC |
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H2,(H3,8,9,10,11) |
Clave InChI |
NSNDUVFXZPMJPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)


![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)




![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)




